molecular formula C17H16ClNO2 B13341000 (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride

(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride

Cat. No.: B13341000
M. Wt: 301.8 g/mol
InChI Key: KCJOEWYMBYXALV-NTISSMGPSA-N
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Description

(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride is a chiral amino acid derivative with a phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenanthrene and other reagents.

    Formation of Intermediate: Phenanthrene is functionalized to introduce the necessary functional groups. This step may involve reactions such as bromination, followed by substitution reactions to introduce the amino and carboxyl groups.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can be used to modify the phenanthrene ring or the amino acid moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the phenanthrene ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene ring.

Scientific Research Applications

(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The phenanthrene moiety can intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the amino acid component can interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(phenanthren-9-yl)propanoic acid: This compound is similar but lacks the hydrochloride salt form.

    Phenanthrene derivatives: Other phenanthrene-based compounds with different functional groups.

Uniqueness

(S)-2-Amino-3-(phenanthren-9-yl)propanoic acid hydrochloride is unique due to its combination of a chiral amino acid and a phenanthrene moiety. This dual functionality allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8 g/mol

IUPAC Name

(2S)-2-amino-3-phenanthren-9-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C17H15NO2.ClH/c18-16(17(19)20)10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15;/h1-9,16H,10,18H2,(H,19,20);1H/t16-;/m0./s1

InChI Key

KCJOEWYMBYXALV-NTISSMGPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC(C(=O)O)N.Cl

Origin of Product

United States

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